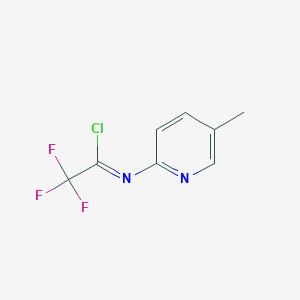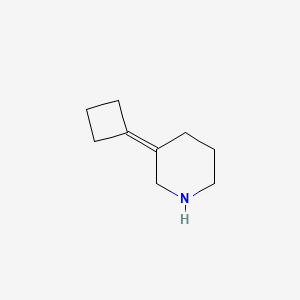
5-(Methylsulfonyl)-1-(p-tolyl)-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylsulfonyl)-1-(p-tolyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound features a methylsulfonyl group and a p-tolyl group attached to the tetrazole ring, making it a unique and interesting molecule for various applications in chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-1-(p-tolyl)-1H-tetrazole typically involves the reaction of p-tolylhydrazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
5-(Methylsulfonyl)-1-(p-tolyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
科学研究应用
5-(Methylsulfonyl)-1-(p-tolyl)-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Methylsulfonyl)-1-(p-tolyl)-1H-tetrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity.
相似化合物的比较
Similar Compounds
5-(Methylsulfonyl)-1H-tetrazole: Lacks the p-tolyl group, making it less hydrophobic.
1-(p-Tolyl)-1H-tetrazole: Lacks the methylsulfonyl group, reducing its potential for strong interactions with proteins.
5-(Phenylsulfonyl)-1-(p-tolyl)-1H-tetrazole: Contains a phenylsulfonyl group instead of a methylsulfonyl group, altering its chemical properties.
Uniqueness
5-(Methylsulfonyl)-1-(p-tolyl)-1H-tetrazole is unique due to the presence of both the methylsulfonyl and p-tolyl groups. This combination enhances its chemical reactivity and potential for bioactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H10N4O2S |
|---|---|
分子量 |
238.27 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C9H10N4O2S/c1-7-3-5-8(6-4-7)13-9(10-11-12-13)16(2,14)15/h3-6H,1-2H3 |
InChI 键 |
KHQUZYXFHUAIST-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


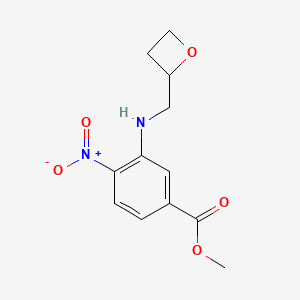

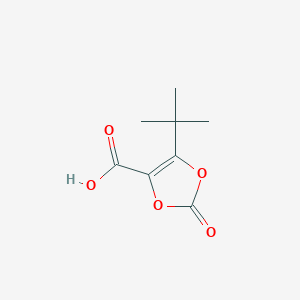

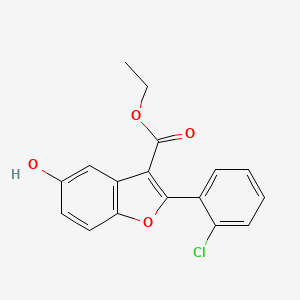
![6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13679610.png)




